(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
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Overview
Description
(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride typically involves the reduction of 2-nitro-1-naphthol followed by a chiral resolution process. The reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The chiral resolution is often performed using chiral acids or bases to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amino-naphthol derivatives.
Scientific Research Applications
(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-trans-2-Aminocyclopentanol hydrochloride: Similar in structure but with a cyclopentane ring instead of a naphthalene ring.
(1S,2S)-(+)-Pseudoephedrine hydrochloride: Shares similar stereochemistry but differs in functional groups and overall structure.
Uniqueness
(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a naphthalene ring. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
904930-22-9 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1,2-dihydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,9-10,12H,11H2;1H/t9-,10-;/m0./s1 |
InChI Key |
KZEOPJJQWXUEOS-IYPAPVHQSA-N |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H](C=CC2=C1)N)O.Cl |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)N)O.Cl |
Origin of Product |
United States |
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